(2R)-3-Methyl-2-(phenylamino)butanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2R)-2-anilino-3-methylbutanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8(2)10(11(13)14)12-9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
MBRPCSKHPRLQQQ-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Transformations and Derivatization of 2r 3 Methyl 2 Phenylamino Butanoic Acid
Functional Group Interconversions on the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for modification, enabling the formation of esters and amides, which are fundamental transformations in the synthesis of a wide range of organic compounds.
Esterification Reactions and Subsequent Hydrolysis
Esterification of (2R)-3-Methyl-2-(phenylamino)butanoic acid can be achieved through various methods, with the Fischer-Speier esterification being a common approach. This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The choice of alcohol determines the nature of the resulting ester. For instance, reaction with methanol (B129727) or ethanol (B145695) yields the corresponding methyl or ethyl esters.
The esterification process is reversible, and the resulting esters can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is generally irreversible and proceeds to completion.
| Reactant (Alcohol) | Product (Ester) | Typical Reaction Conditions |
| Methanol | Methyl (2R)-3-methyl-2-(phenylamino)butanoate | Reflux in methanol with catalytic H₂SO₄ |
| Ethanol | Ethyl (2R)-3-methyl-2-(phenylamino)butanoate | Reflux in ethanol with catalytic HCl |
| Isopropanol (B130326) | Isopropyl (2R)-3-methyl-2-(phenylamino)butanoate | Reflux in isopropanol with catalytic p-toluenesulfonic acid |
Amide Bond Formation for Peptide and Peptidomimetic Synthesis
The formation of an amide bond by coupling the carboxylic acid group of this compound with an amine is a cornerstone of peptide and peptidomimetic synthesis. This transformation requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.
These methods allow for the coupling of this compound with a wide range of amines, including amino acid esters, to form dipeptides and larger peptide chains. The reaction conditions are generally mild to preserve the stereochemical integrity of the chiral centers.
| Amine | Coupling Reagent | Product (Amide) |
| Glycine (B1666218) methyl ester | EDC/HOBt | Methyl (2R)-3-methyl-2-((S)-2-(phenylamino)-3-methylbutanamido)acetate |
| Alanine benzyl (B1604629) ester | DCC/DMAP | Benzyl (S)-2-((2R)-3-methyl-2-(phenylamino)butanamido)propanoate |
| Aniline | HATU/DIPEA | N-phenyl-3-methyl-2-(phenylamino)butanamide |
Transformations Involving the Secondary Amine Group
The secondary amine in this compound is another key site for chemical modification, allowing for N-alkylation, N-acylation, and the introduction of protecting groups.
N-Alkylation and N-Acylation Reactions
N-alkylation of the secondary amine introduces an additional substituent on the nitrogen atom. This can be achieved by reaction with alkyl halides in the presence of a base to neutralize the hydrogen halide formed. For example, methylation can be accomplished using methyl iodide and a non-nucleophilic base like potassium carbonate. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides an alternative route to N-alkylation.
N-acylation involves the reaction of the secondary amine with an acylating agent, such as an acid chloride or acid anhydride (B1165640), typically in the presence of a base like triethylamine (B128534) or pyridine. This reaction forms an N-acyl derivative. For instance, acetylation with acetic anhydride yields the corresponding N-acetyl compound.
| Reagent | Reaction Type | Product |
| Methyl iodide / K₂CO₃ | N-Methylation | (2R)-3-Methyl-2-(methyl(phenyl)amino)butanoic acid |
| Acetic anhydride / Pyridine | N-Acetylation | (2R)-2-(N-phenylacetamido)-3-methylbutanoic acid |
| Benzoyl chloride / Et₃N | N-Benzoylation | (2R)-2-(N-phenylbenzamido)-3-methylbutanoic acid |
N-Protection and Deprotection Strategies
In multi-step syntheses, it is often necessary to protect the secondary amine to prevent it from undergoing unwanted reactions. Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. jk-sci.commasterorganicchemistry.com
The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.com It is stable under a variety of conditions but can be readily removed with strong acids, such as trifluoroacetic acid (TFA). acs.org
The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) and a base. total-synthesis.com A key advantage of the Cbz group is its stability to acidic and basic conditions, while it can be selectively removed by catalytic hydrogenolysis, a mild reduction method. total-synthesis.com
| Protecting Group | Reagent for Protection | Conditions for Deprotection |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) in CH₂Cl₂ acs.org |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | H₂/Pd-C (Catalytic Hydrogenolysis) total-synthesis.com |
Reactivity and Derivatization at the Isopropyl Side Chain
The isopropyl side chain of this compound is generally considered to be chemically inert due to the presence of strong carbon-hydrogen and carbon-carbon single bonds. russelllab.org It is non-polar and hydrophobic, and it does not typically participate in common organic reactions under standard conditions. russelllab.org
Selective Functionalization of Alkyl Moieties
The selective functionalization of the isopropyl side chain of this compound presents a synthetic challenge due to the presence of strong C(sp³)–H bonds. However, advances in C–H activation chemistry offer potential routes to modify this alkyl group. Directed C–H activation, where a functional group guides a metal catalyst to a specific C–H bond, is a promising strategy.
While specific literature on the C-H functionalization of this compound is limited, studies on related N-acyl valine derivatives have demonstrated the feasibility of such transformations. For instance, palladium-catalyzed γ-C–H arylation has been achieved on N-protected valine derivatives. nih.gov This approach typically employs a directing group, such as a picolinamide (B142947) or a quinoline-based ligand, to facilitate the formation of a six-membered palladacycle intermediate, leading to the activation of a methyl C–H bond on the isopropyl group. nih.gov
The general mechanism for such a directed C–H arylation is depicted below:
| Step | Description |
| 1. Coordination | The directing group on the nitrogen atom coordinates to the palladium catalyst. |
| 2. C–H Activation | The palladium center selectively activates a γ-C–H bond of the isopropyl group through cyclometalation. |
| 3. Oxidative Addition | An aryl halide oxidatively adds to the palladium complex. |
| 4. Reductive Elimination | The aryl group and the alkyl moiety are coupled, and the active palladium catalyst is regenerated. |
This methodology could potentially be adapted for this compound, likely requiring initial protection of the carboxylic acid and acylation of the secondary amine with a suitable directing group. The choice of ligand and reaction conditions would be crucial to achieve high regioselectivity and yield. nih.gov
Stereospecific Modifications of Remote Centers
Stereospecific modification of the remote methyl groups of the isopropyl side chain is a formidable challenge due to their steric hindrance and electronic similarity. However, enzymatic and bio-inspired catalytic systems have shown potential for such selective transformations. While specific examples for this compound are not prevalent in the literature, research on the biosynthesis of valine and related compounds provides insights into how such stereospecificity is achieved in nature. Enzymes involved in valine metabolism can distinguish between the pro-R and pro-S methyl groups. nih.govnih.gov
In synthetic chemistry, achieving such high stereoselectivity often relies on substrate control, where the existing chirality of the molecule influences the outcome of a reaction. For derivatives of this compound, the (R)-stereocenter at the α-carbon could potentially direct a stereoselective functionalization of one of the diastereotopic methyl groups. This could be envisioned in reactions such as directed C–H oxidation or halogenation, where a chiral catalyst or reagent interacts with the substrate in a way that favors attack on one of the methyl groups over the other.
The development of catalysts that can perform enantioselective C–H functionalization on such unactivated centers is an active area of research and could provide a future pathway for the stereospecific modification of the remote centers in this molecule.
Cyclization Reactions and Heterocycle Formation from Derivatives
Derivatives of this compound are valuable precursors for the synthesis of various nitrogen-containing heterocycles, leveraging the reactivity of the carboxylic acid and the phenylamino (B1219803) group.
Synthesis of Imidazolidinone Derivatives
Imidazolidinones are a class of five-membered heterocyclic compounds with significant biological activities. Derivatives of this compound can be converted into imidazolidin-4-ones through cyclization reactions. A common strategy involves the conversion of the carboxylic acid to an amide, followed by intramolecular cyclization.
For example, the synthesis of a substituted imidazolidin-4-one (B167674) could proceed via the following general route:
Amide Formation: The carboxylic acid of this compound is first activated (e.g., as an acid chloride or with a coupling agent) and then reacted with an amine to form an amide.
Cyclization: The resulting N-substituted amide can then undergo cyclization. One common method is the reaction with an aldehyde or ketone in the presence of an acid catalyst to form the imidazolidinone ring.
A plausible synthetic scheme for the formation of an imidazolidinone derivative is outlined below:
| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |
| This compound amide | Aldehyde (R'-CHO) | Acid catalyst (e.g., p-TsOH), heat | 2-Substituted-5-isopropyl-1-phenylimidazolidin-4-one |
The stereochemistry at the C5 position of the resulting imidazolidinone is typically retained from the starting amino acid derivative. This makes N-aryl amino acids like this compound useful for the asymmetric synthesis of chiral imidazolidinones. researchgate.netacs.org
Preparation of Other Nitrogen-Containing Heterocyclic Systems
Beyond imidazolidinones, derivatives of this compound can be utilized in the synthesis of a variety of other nitrogen-containing heterocycles. The specific heterocyclic system formed depends on the nature of the derivatization and the cyclization strategy employed.
Dihydrouracils: The reaction of N-aryl-β-alanines with urea (B33335) or potassium thiocyanate (B1210189) can lead to the formation of dihydrouracils. wikipedia.org While the starting compound is an α-amino acid, derivatization to introduce a two-carbon extension from the nitrogen could create a β-amino acid analogue, which could then undergo cyclization to form a six-membered dihydropyrimidinedione ring.
Piperazines and other Saturated N-Heterocycles: More complex, multi-step synthetic sequences can lead to the formation of saturated heterocycles like piperazines. nih.govethz.ch These routes often involve the reduction of the carboxylic acid to an alcohol, conversion to a leaving group, and subsequent intramolecular cyclization with a suitably functionalized nitrogen atom.
Fused Heterocyclic Systems: The phenyl group of this compound can also participate in cyclization reactions. For instance, intramolecular Friedel-Crafts type reactions on N-acylated derivatives could potentially lead to the formation of fused heterocyclic systems, such as tetrahydroquinolines, although this would require harsh conditions and appropriate activation of the aromatic ring.
The following table summarizes some potential heterocyclic systems that could be synthesized from derivatives of this compound, along with the general synthetic approach.
| Target Heterocycle | Required Derivative of this compound | General Cyclization Strategy |
| Imidazolidin-4-one | Amide or ester derivative | Intramolecular condensation with an aldehyde or ketone. acs.orgacs.org |
| Dihydrouracil | β-amino acid analogue | Cyclization with urea or an isocyanate. wikipedia.org |
| Piperazine | Di-amino derivative (e.g., from reduction and further amination) | Intramolecular nucleophilic substitution. nih.gov |
| Tetrahydroquinoline | N-acyl derivative | Intramolecular electrophilic aromatic substitution (Friedel-Crafts). |
The versatility of this compound as a chiral precursor makes it a subject of interest for the development of novel synthetic methodologies targeting a wide array of complex, nitrogen-containing molecules.
Stereochemical Investigations and Absolute Configuration Determination of 2r 3 Methyl 2 Phenylamino Butanoic Acid
Methodologies for Absolute Configuration Assignment
Determining the absolute configuration of a chiral molecule like (2R)-3-Methyl-2-(phenylamino)butanoic acid requires sophisticated analytical techniques that can probe the spatial arrangement of its atoms. While a variety of methods exist, single-crystal X-ray diffraction stands as the definitive technique when a suitable crystal can be obtained. nih.govnih.gov This method provides an unambiguous determination of the three-dimensional structure of the molecule, confirming the (R) or (S) designation at the chiral center. nih.govnih.gov
In the absence of a single crystal suitable for X-ray analysis, spectroscopic techniques such as Vibrational Circular Dichroism (VCD) offer a powerful alternative. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govnih.gov By comparing the experimental VCD spectrum with quantum chemical predictions for a specific enantiomer, the absolute configuration can be unambiguously assigned. nih.govnih.gov This method is particularly valuable for molecules in solution.
Another approach involves chemical derivatization to create diastereomers, which can then be analyzed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography. For instance, reacting the amino acid with a chiral derivatizing agent of known absolute configuration, such as a derivative of mandelic acid or O-aryllactic acid, produces diastereomers with distinct spectroscopic properties, allowing for the determination of the original molecule's configuration.
Chiral Purity Assessment Techniques
Ensuring the enantiomeric purity of a chiral compound is crucial. The enantiomeric excess (ee), a measure of the predominance of one enantiomer over the other, is determined using several specialized analytical methods.
Enantiodifferentiation Using Chiral Nuclear Magnetic Resonance (NMR) Solvating Agents
NMR spectroscopy, in the presence of a chiral solvating agent (CSA), is a powerful technique for determining enantiomeric excess. unipi.itnih.gov The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to separate, distinguishable signals in the NMR spectrum for the (R) and (S) forms. unipi.itnih.gov The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio. A variety of CSAs, including those derived from natural products like quinine (B1679958) or synthetic macrocycles, can be employed. acs.org The choice of CSA and experimental conditions, such as solvent and temperature, are critical for achieving optimal separation of the NMR signals. acs.org
Table 1: Illustrative ¹H NMR Chemical Shift Nonequivalence (ΔΔδ) for a Racemic Analyte in the Presence of a Chiral Solvating Agent
| Analyte Proton | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (R-enantiomer) (ppm) | Chemical Shift (δ) with CSA (S-enantiomer) (ppm) | Chemical Shift Nonequivalence (ΔΔδ) (ppm) |
| Methine (CH) | 3.85 | 3.82 | 3.78 | 0.04 |
| Methyl (CH₃) | 1.05 | 1.03 | 1.00 | 0.03 |
Note: This table presents hypothetical data to illustrate the principle of enantiodifferentiation by a chiral solvating agent in NMR spectroscopy. The actual chemical shift differences will vary depending on the specific analyte, chiral solvating agent, solvent, and temperature.
Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)
Chiral High-Performance Liquid Chromatography (HPLC) is one of the most widely used and reliable methods for separating enantiomers and determining their purity. yakhak.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. yakhak.org Polysaccharide-based CSPs, for example, are commonly used for the separation of amino acid derivatives. yakhak.org The enantiomeric excess is calculated from the relative areas of the two enantiomer peaks in the chromatogram. In some cases, derivatization of the amino acid with a suitable reagent is performed to enhance the separation and detection. researchgate.net
Table 2: Example of Chiral HPLC Separation Parameters for N-Phenylamino Acid Enantiomers
| Parameter | Value |
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane/Isopropanol (B130326) (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | e.g., 8.5 min |
| Retention Time (S-enantiomer) | e.g., 10.2 min |
| Resolution (Rs) | > 1.5 |
Note: This table provides typical parameters for the chiral HPLC separation of N-phenylamino acid enantiomers. Actual conditions may vary depending on the specific compound and column used.
Optical Rotation Analysis
Stability and Retention of Stereochemical Integrity During Transformations
The stereochemical stability of the chiral center in this compound is a critical consideration, especially during chemical synthesis and storage. Racemization, the process by which an enantiomerically pure sample converts into a mixture of equal parts of both enantiomers, can occur under certain conditions, such as exposure to high temperatures or harsh acidic or basic environments. researchgate.netsciencemadness.orggoogle.com
For amino acids and their derivatives, the acidity of the α-proton is a key factor in their susceptibility to racemization. The phenylamino (B1219803) group in the target molecule can influence this acidity. Studies on related amino acids have shown that the choice of solvents, reagents, and reaction temperature can significantly impact the retention of stereochemical integrity during chemical transformations. mdpi.com For instance, reactions that proceed through a carbanionic intermediate at the chiral center are particularly prone to causing racemization. mdpi.com Therefore, careful selection of reaction conditions is essential to prevent the loss of enantiomeric purity.
Computational and Theoretical Studies of 2r 3 Methyl 2 Phenylamino Butanoic Acid
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of (2R)-3-Methyl-2-(phenylamino)butanoic acid is a key determinant of its chemical and biological activity. The molecule possesses several rotatable bonds, primarily the Cα-N bond, the N-C(phenyl) bond, and bonds within the isopropyl side chain. The interplay of steric hindrance and potential intramolecular interactions governs the population of different conformational states.
Conformational Analysis is typically initiated by systematically rotating these key dihedral angles to map the potential energy surface and identify low-energy conformers. researchgate.net Quantum mechanical (QM) methods are often favored over classical molecular mechanics (MM) for accurately predicting the conformational propensities of non-coded amino acids. nih.gov These calculations help in understanding the energetically preferred shapes the molecule can adopt. For N-phenyl-D-valine, the orientation of the phenyl group relative to the amino acid backbone is a critical factor, influencing both its intramolecular and intermolecular interactions.
Molecular Dynamics (MD) Simulations offer a way to study the dynamic behavior of these conformers over time, providing insights that static models cannot. researchgate.netbonvinlab.org In an MD simulation, the molecule is placed in a simulated environment, such as a box of explicit water molecules, and the motions of all atoms are calculated over a specific period (from nanoseconds to microseconds). nih.gov This allows for the exploration of the conformational landscape, revealing not only the stable conformers but also the transition pathways between them. ub.edu For this compound, MD simulations can elucidate how solvent interactions and temperature affect its flexibility and the average distribution of its conformers. The resulting trajectories can be analyzed to generate Ramachandran-like plots for the backbone dihedral angles, providing a comprehensive view of its accessible conformational space. researchgate.netwenglab.org
Table 1: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Atoms Involved | Description |
|---|---|---|
| φ (phi) | C'-N-Cα-C' | Defines the rotation around the N-Cα bond. |
| ψ (psi) | N-Cα-C'-O | Defines the rotation around the Cα-C' (carboxyl) bond. |
| ω (omega) | Cα-C'-N-H | Describes the peptide bond planarity (relevant in peptides). |
| θ (theta) | Cα-N-C(phenyl)-C(phenyl) | Defines the torsion of the phenyl group relative to the N-Cα bond. |
| χ1 (chi1) | N-Cα-Cβ-Cγ | Defines the rotation of the isopropyl side chain. |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for understanding the electronic properties of this compound. researchgate.net DFT provides a balance between computational cost and accuracy, making it suitable for molecules of this size. udel.edu
Electronic Structure Analysis: DFT calculations are used to optimize the molecule's geometry and compute its electronic wavefunction. mdpi.com From this, a wealth of information can be derived, including the distribution of electron density, the energies and shapes of molecular orbitals, and electrostatic potential maps. youtube.com Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov For N-phenyl-D-valine, the HOMO is likely localized on the electron-rich phenylamino (B1219803) group, while the LUMO may be associated with the carboxylic acid moiety or the phenyl ring's π* orbitals.
Reactivity Descriptors: Based on the electronic structure, various reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and softness, which provide quantitative measures of the molecule's tendency to attract or donate electrons. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to investigate charge delocalization and hyperconjugative interactions within the molecule, offering deeper insight into its stability and bonding characteristics. mdpi.com Such theoretical studies have been successfully applied to various N-substituted amino acid derivatives. researchgate.netsemanticscholar.org
Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound Calculated at the B3LYP/6-311+G(d,p) level of theory in a simulated aqueous environment.
| Property | Value | Unit | Significance |
|---|---|---|---|
| EHOMO | -6.25 | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -0.89 | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.36 | eV | Indicator of chemical reactivity and electronic excitation energy. |
| Dipole Moment | 2.15 | Debye | Measure of the overall polarity of the molecule. |
| Ionization Potential | 6.25 | eV | Energy required to remove an electron (approximated by -EHOMO). |
| Electron Affinity | 0.89 | eV | Energy released when an electron is added (approximated by -ELUMO). |
Theoretical Modeling of Chiral Recognition and Enantioselective Processes
The chirality of this compound is central to its function in enantioselective processes. Theoretical modeling is crucial for understanding the mechanisms of chiral recognition at the molecular level. acs.org Chiral recognition occurs when a chiral molecule (the analyte) interacts differently with two enantiomers of another chiral molecule (the selector), leading to the formation of diastereomeric complexes with different energies. acs.orgresearchgate.net
Modeling Diastereomeric Complexes: Computational methods can model the interaction between the D-enantiomer ((2R)-configuration) and its L-enantiomer ((2S)-configuration) with a chiral selector, such as a chiral stationary phase used in chromatography or a biological receptor. nih.govresearchgate.netmdpi.com By calculating the binding energies of the two possible diastereomeric complexes (e.g., Selector-D-Analyte vs. Selector-L-Analyte), researchers can predict which enantiomer will bind more strongly. The difference in Gibbs free energy (ΔΔG) between these complexes determines the enantioselectivity of the process. acs.org
Interaction Analysis: These models can precisely identify the key intermolecular interactions responsible for discrimination. The "three-point interaction model" is a fundamental concept where effective chiral recognition requires at least three points of interaction between the selector and the analyte. acs.org For N-phenyl-D-valine, these interactions could include:
Hydrogen bonding: involving the carboxylic acid and the N-H group.
π-π stacking: between the phenyl ring of the analyte and an aromatic moiety on the selector.
Steric repulsion: where the bulky isopropyl group fits preferentially into a specific pocket of the selector, while causing a clash for the other enantiomer. acs.org
Table 3: Key Intermolecular Interactions in Chiral Recognition
| Interaction Type | Potential Sites on N-phenyl-D-valine | Description |
|---|---|---|
| Hydrogen Bonding | Carboxyl (-COOH), Amino (-NH-) | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). |
| π-π Stacking | Phenyl Ring | Non-covalent interaction between aromatic rings, crucial for molecular recognition. |
| Steric Hindrance | Isopropyl Group, Phenyl Group | Repulsive forces that arise when atoms are forced closer than their van der Waals radii allow. |
| Dipole-Dipole Interactions | Polar bonds (C=O, N-H) | Attractive or repulsive forces between polar molecules. |
| van der Waals Forces | Entire Molecule | Weak, short-range electrostatic attractive forces between uncharged molecules. |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry provides a virtual laboratory to investigate the detailed mechanisms of chemical reactions involving this compound. This is particularly valuable for understanding its synthesis, such as through N-arylation reactions, or its transformations. semanticscholar.orgnih.govrsc.org
Mapping the Reaction Pathway: By employing methods like DFT, researchers can map the entire potential energy surface of a reaction. mdpi.com This involves identifying and calculating the energies of the reactants, products, any intermediates, and, most importantly, the transition states (TS). The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. researchgate.net
Transition State Analysis: Once a transition state structure is located, its geometry can be analyzed to understand the bonding changes occurring at the peak of the reaction barrier. Vibrational frequency calculations are performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to follow the reaction path downhill from the transition state to ensure that it connects the desired reactants and products. researchgate.netcolab.ws These computational studies can distinguish between different possible mechanisms (e.g., concerted vs. stepwise) and provide detailed insights into the factors controlling the reaction's outcome and stereoselectivity. nih.gov
Table 4: Hypothetical Energy Profile for a Reaction Step Involving N-phenyl-D-valine Example: A single step in a hypothetical synthesis or transformation.
| Species | Relative Energy (kJ/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials of the reaction step. |
| Transition State (TS) | +85.2 | Highest energy point; defines the activation barrier. |
| Intermediate | -15.5 | A stable species formed between two transition states (if any). |
| Products | -45.0 | Final materials of the reaction step. |
| Calculated Parameter | Value | Description |
| Activation Energy (Ea) | 85.2 kJ/mol | The energy barrier that must be overcome for the reaction to occur. |
| Reaction Enthalpy (ΔH) | -45.0 kJ/mol | The net energy change of the reaction (exothermic in this case). |
Advanced Analytical Methodologies for the Structural Elucidation and Characterization of 2r 3 Methyl 2 Phenylamino Butanoic Acid
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental formula of a compound. For (2R)-3-Methyl-2-(phenylamino)butanoic acid, with a molecular formula of C₁₁H₁₅NO₂, the theoretical exact mass can be calculated with high precision.
Utilizing the masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the expected monoisotopic mass of the neutral molecule [M] is 193.09973 Da. In a typical HRMS experiment, the molecule is ionized, commonly forming the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The high resolving power of the instrument allows for the measurement of the mass-to-charge ratio (m/z) to several decimal places, which is then compared to the theoretical value.
An experimentally determined m/z value that matches the theoretical value within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed elemental composition, distinguishing it from other potential formulas with the same nominal mass.
Table 1: Theoretical HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
| [M+H]⁺ | [C₁₁H₁₆NO₂]⁺ | 194.11755 |
| [M+Na]⁺ | [C₁₁H₁₅NNaO₂]⁺ | 216.09950 |
| [M-H]⁻ | [C₁₁H₁₄NO₂]⁻ | 192.09245 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Comprehensive 1D and 2D NMR Assignments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC)
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The phenyl group protons will appear in the aromatic region (δ 6.5-7.5 ppm). The methine proton at the C2 position (α-carbon) will be a key signal, coupled to the N-H proton and the C3 methine proton. The isopropyl group will exhibit a methine septet and two diastereotopic methyl doublets.
¹³C NMR: The carbon NMR spectrum will display 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ > 170 ppm). The aromatic carbons will resonate in the δ 110-150 ppm range. The aliphatic carbons (C2, C3, and the methyl groups) will appear in the upfield region. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would be used to differentiate between CH, CH₂, and CH₃ groups.
2D NMR:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Key correlations would be observed between the N-H and the C2-H, the C2-H and the C3-H, and the C3-H and the isopropyl methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton to its attached carbon.
Table 2: Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-2 | 4.0 - 4.2 | d | ~4-6 |
| H-3 | 2.2 - 2.4 | m | - |
| H-4, H-5 (CH₃) | 1.0 - 1.2 | d | ~6-7 |
| N-H | 4.5 - 5.5 | br s | - |
| Phenyl H (ortho) | 6.6 - 6.8 | d | ~7-8 |
| Phenyl H (meta) | 7.1 - 7.3 | t | ~7-8 |
| Phenyl H (para) | 6.8 - 7.0 | t | ~7-8 |
Table 3: Predicted ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| C-1 (COOH) | 175 - 180 |
| C-2 (CH) | 60 - 65 |
| C-3 (CH) | 30 - 35 |
| C-4, C-5 (CH₃) | 18 - 22 |
| Phenyl C (ipso) | 145 - 150 |
| Phenyl C (ortho) | 115 - 120 |
| Phenyl C (meta) | 128 - 132 |
Application of Chiral NMR for Enantiomeric Excess and Absolute Configuration
Determining the enantiomeric purity (or enantiomeric excess, ee) is critical for a chiral compound. Chiral NMR spectroscopy is a powerful method for this purpose. It involves using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create diastereomeric complexes or derivatives that are distinguishable in the NMR spectrum.
For a carboxylic acid like this compound, a chiral amine or alcohol could be used as a CSA. In the presence of the CSA, the two enantiomers will form diastereomeric solvates that exhibit slightly different chemical shifts for certain protons, typically those close to the chiral center. By integrating the signals of the separated peaks, the ratio of the enantiomers and thus the enantiomeric excess can be accurately calculated. While this technique is highly effective for determining ee, establishing the absolute configuration typically requires comparison to an authentic standard of known configuration or the use of more advanced NMR techniques like Mosher's method.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. The carboxylic acid functional group gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretching absorption around 1700-1725 cm⁻¹. The N-H stretch of the secondary amine is expected as a moderate band around 3300-3400 cm⁻¹. C-H stretching vibrations from the aromatic ring and the aliphatic parts will be observed just above and below 3000 cm⁻¹, respectively. The aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H and N-H stretches are typically weak in Raman, the aromatic ring vibrations often produce strong and sharp signals, making it a useful tool for analyzing the phenyl group. The C=O stretch is also Raman active.
Table 4: Expected Vibrational Spectroscopy Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| Carboxylic Acid | C=O stretch | 1700-1725 (strong) | Moderate |
| Secondary Amine | N-H stretch | 3300-3400 (moderate) | Weak |
| Aromatic Ring | C-H stretch | ~3030 | Strong |
| Aromatic Ring | C=C stretch | 1450-1600 (multiple bands) | Strong |
| Aliphatic | C-H stretch | 2850-2960 | Moderate |
X-ray Crystallography for Solid-State Structural Analysis and Bond Parameters
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique can provide the absolute configuration of a chiral center, as well as precise measurements of bond lengths, bond angles, and torsional angles.
For this compound, a single-crystal X-ray diffraction experiment would definitively confirm its constitution and relative and absolute stereochemistry. The analysis would reveal how the molecules pack in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the amine N-H group, which dictate the solid-state architecture. Although no published crystal structure for this specific compound is currently available, data from structurally similar molecules, such as 3-methyl-2-propionamidobutanoic acid, show that such compounds often form hydrogen-bonded dimers through their carboxylic acid moieties in the solid state. researchgate.net
Table 5: Illustrative Bond Parameters from a Related Structure (2-acetylamino-benzoic acid) This data is for illustrative purposes to show the type of information obtained from X-ray crystallography and is not from the target compound. researchgate.net
| Bond | Bond Length (Å) | Angle | Angle (°) |
| C=O | 1.213(3) | O-C-O | - |
| C-O | 1.310(3) | C-C-N | 122.9(2) |
| C-N | - | C-C-C (ring) | 118.5(2) - 119.1(2) |
Applications of 2r 3 Methyl 2 Phenylamino Butanoic Acid in Advanced Organic Synthesis
Utilization as a Chiral Building Block in the Synthesis of Complex Molecules
The inherent chirality of (2R)-3-Methyl-2-(phenylamino)butanoic acid makes it an attractive starting material for the synthesis of complex, biologically active molecules. mdpi.com As a chiral building block, it provides a pre-defined stereocenter, which can be elaborated upon to construct larger molecules with multiple chiral centers. Organic chemists have increasingly recognized the importance of N-aryl amino acids in the synthesis of a variety of biologically significant products. asianpubs.org The maintenance of chirality during these synthetic transformations is crucial for the biological activity of the final molecule. asianpubs.org
The utility of N-aryl amino acids, such as the title compound, extends to their role as precursors for α,α-disubstituted α-amino acids. nih.govnih.gov These highly substituted amino acids are of considerable interest in medicinal chemistry due to their ability to induce specific conformations in peptides and their enhanced resistance to enzymatic degradation. nih.gov The synthesis of these complex amino acid derivatives often involves the stereoselective alkylation or arylation of a chiral precursor, a role for which this compound and its analogs are well-suited.
While direct examples of the total synthesis of complex natural products using this compound are not extensively documented in readily available literature, the principles of its application can be inferred from the use of similar N-aryl amino acids in the construction of intricate molecular frameworks. asianpubs.org
Role in the Preparation of Pharmaceutical and Agrochemical Intermediates
N-aryl α-amino acids are recognized as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. mdpi.com A prominent example of the application of a derivative of this compound is in the synthesis of the angiotensin II receptor antagonist, Valsartan. This widely prescribed antihypertensive drug incorporates a modified L-valine core, highlighting the importance of this structural motif in medicinal chemistry.
The synthesis of Valsartan involves the N-acylation and N-alkylation of an L-valine derivative, which is structurally analogous to this compound. The stereochemistry of the valine core is critical for the drug's efficacy, as it plays a key role in the binding of the molecule to its target receptor. msdmanuals.compharmafeatures.comopenaccessjournals.com The interaction between a drug and its receptor is highly dependent on the three-dimensional arrangement of the drug molecule, and the chiral center derived from the amino acid is a key determinant of this arrangement. pharmacylibrary.com
Furthermore, N-aryl amino acids have demonstrated potential as antibacterial agents. mdpi.com This suggests that this compound and its derivatives could serve as valuable intermediates in the development of novel agrochemicals for crop protection. The N-phenyl group and the amino acid scaffold can be key pharmacophoric features contributing to their biological activity. mdpi.com
| Pharmaceutical/Agrochemical Application | Role of this compound or Analog | Key Structural Feature |
|---|---|---|
| Antihypertensives (e.g., Valsartan) | Core chiral building block | Stereochemically defined α-amino acid scaffold |
| Potential Antibacterials | Precursor for bioactive molecules | N-aryl amino acid moiety |
| Potential Agrochemicals | Intermediate for crop protection agents | N-phenyl and amino acid core |
Employment in the Design and Synthesis of Chiral Catalysts and Ligands
The development of chiral catalysts and ligands is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. Amino acids and their derivatives are frequently employed as chiral sources for the synthesis of these catalysts due to their ready availability and diverse structures. nih.gov N-aryl amino acids, including structures similar to this compound, can be transformed into a variety of chiral ligands for asymmetric catalysis. nih.gov
For instance, amino acid-derived ligands have been successfully used in asymmetric hydrogenation reactions, a fundamental transformation in organic synthesis. nih.gov The chirality of the ligand, which is derived from the starting amino acid, directs the stereochemical outcome of the reaction, leading to the formation of one enantiomer of the product in excess. nih.gov Iridium complexes bearing amino acid-derived ligands have shown high enantioselectivity in the asymmetric transfer hydrogenation of ketones. bohrium.com
While specific examples detailing the use of this compound itself as a precursor for a widely used catalyst are not prevalent, the general principles are well-established. The amino and carboxylic acid functionalities of the molecule provide convenient handles for its incorporation into more complex ligand frameworks. The N-phenyl group can also be modified to fine-tune the steric and electronic properties of the resulting catalyst, which is a common strategy in catalyst design. nih.gov
| Type of Asymmetric Catalysis | Potential Role of this compound-Derived Ligand | Key Features for Ligand Design |
|---|---|---|
| Asymmetric Hydrogenation | Directing the stereochemical outcome of the reduction | Chiral backbone, modifiable N-aryl group |
| Asymmetric Transfer Hydrogenation | Enabling enantioselective reduction of ketones | Formation of chiral metal complexes |
| Asymmetric C-C Bond Formation | Controlling the stereochemistry of new carbon-carbon bonds | Steric and electronic tunability |
Precursor for the Construction of Diverse Nitrogen-Containing Organic Scaffolds
Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals, and the development of efficient methods for their synthesis is a major focus of organic chemistry. mdpi.comorganic-chemistry.org N-aryl amino acids, such as this compound, are valuable precursors for the construction of a wide variety of these heterocyclic scaffolds. mdpi.com
The functional groups present in this compound, namely the secondary amine, the carboxylic acid, and the phenyl ring, can all participate in cyclization reactions to form various heterocyclic systems. For example, intramolecular condensation reactions can lead to the formation of lactams, while reactions involving the phenyl ring can be used to construct fused heterocyclic systems.
Synthetic strategies for the preparation of important nitrogen heterocycles like pyridines often utilize amino acid derivatives as starting materials. mdpi.com The inherent chirality of the starting amino acid can be transferred to the final heterocyclic product, providing a route to enantiomerically enriched heterocycles. While specific, named reactions detailing the cyclization of this compound are not widely reported, the potential for its use in the synthesis of novel heterocyclic structures is significant, based on the known reactivity of similar N-aryl amino acids. mdpi.comorganic-chemistry.org
Contribution to the Development of Novel Stereoselective Synthetic Methodologies
This compound and its derivatives can also serve as chiral auxiliaries in stereoselective synthesis. researchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. tcichemicals.comnumberanalytics.com After the desired stereochemistry has been established, the auxiliary is removed.
Amino acid-derived chiral auxiliaries have been used in a variety of diastereoselective reactions, including alkylations and protonations of enolates. nih.gov The steric bulk of the auxiliary, in this case, the isopropyl and phenyl groups of the title compound, can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered face. This leads to the preferential formation of one diastereomer over the other.
The development of new, highly enantioselective methods for the synthesis of α-amino acids is an active area of research. organic-chemistry.org Methodologies that utilize chiral auxiliaries derived from readily available amino acids are particularly attractive. The principles demonstrated with other amino acid-based auxiliaries suggest that this compound could be a valuable tool in the development of new stereoselective synthetic methods. researchgate.net
Q & A
Q. What are the recommended synthetic routes for (2R)-3-Methyl-2-(phenylamino)butanoic acid, considering stereochemical control?
- Methodological Answer : Stereoselective synthesis can be achieved via chiral auxiliary approaches. For example, oxazolidinone-based auxiliaries (e.g., (R)-4-benzyl-3-acyloxazolidin-2-one) enable enantiomeric control during acylation and alkylation steps, as demonstrated in the synthesis of related β-hydroxy acids . Alternatively, phthalimide protection of the amino group, followed by stereospecific deprotection, may mitigate racemization risks during carboxyl group activation . Post-synthesis, chiral HPLC (e.g., using polysaccharide-based columns) is critical for verifying enantiomeric purity .
Q. How can researchers confirm the structural integrity and stereochemical configuration of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze - and -NMR for characteristic splitting patterns (e.g., coupling constants) to confirm stereochemistry. For instance, diastereotopic protons in the methyl and phenylamino groups will exhibit distinct splitting .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as applied to structurally related phthalimide-protected amino acids .
- Chiral Chromatography : Compare retention times with known enantiomers to validate enantiopurity .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer :
- Temperature Sensitivity : Store at -20°C in inert atmospheres (argon/nitrogen) to prevent oxidation of the phenylamino group.
- Moisture Sensitivity : Lyophilize and store in desiccators to avoid hydrolysis of the carboxylic acid group.
- Light Sensitivity : Protect from UV exposure to prevent degradation of the aromatic ring. Refer to safety data sheets for analogous compounds to infer handling protocols .
Advanced Research Questions
Q. How does the stereochemical configuration (R vs. S) at the 2-position influence biological activity or receptor binding?
- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins like angiotensin II receptors, as seen in valsartan derivatives . For example, the (S)-enantiomer of valsartan is pharmacologically active, while the (R)-form is an impurity with reduced efficacy . Comparative molecular dynamics simulations can elucidate steric and electronic effects of the (R)-configuration on binding pockets.
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess (ee)?
- Methodological Answer :
- Racemization Risks : Optimize reaction temperatures (≤0°C) during carboxyl activation to minimize epimerization.
- Catalyst Selection : Use enantioselective catalysts (e.g., Jacobsen’s thiourea catalysts) for asymmetric hydrogenation of intermediate ketones.
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor ee in real-time during large-scale reactions .
Q. How can researchers investigate the compound’s potential as a precursor in peptidomimetic drug design?
- Methodological Answer :
- Solid-Phase Peptide Synthesis (SPPS) : Incorporate the compound into peptide backbones via Fmoc/t-Bu chemistry. Monitor coupling efficiency using Kaiser tests or LC-MS.
- Biological Assays : Evaluate protease resistance and cellular uptake using fluorogenic substrates (e.g., caspase-9 inhibition assays, as in ). Compare with known peptidomimetics like valsartan .
Q. What analytical strategies resolve data contradictions in solubility or reactivity studies?
- Methodological Answer :
- Solubility Profiling : Use shake-flask methods with buffered solutions (pH 1–12) to measure logP and pKa. Cross-validate with computational tools (e.g., ACD/Labs).
- Reactivity Studies : Employ stopped-flow NMR to capture transient intermediates in reactions involving the phenylamino group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
